molecular formula C11H10ClNO4S B1390323 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester CAS No. 1171918-03-8

3-Chlorosulfonylindole-2-carboxylic acid ethyl ester

Cat. No.: B1390323
CAS No.: 1171918-03-8
M. Wt: 287.72 g/mol
InChI Key: WJBJGUGROYHJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorosulfonylindole-2-carboxylic acid ethyl ester is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorosulfonyl group at the 3-position and an ethyl ester group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester typically involves the chlorosulfonation of indole-2-carboxylic acid ethyl ester. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the reactivity of chlorosulfonic acid and prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chlorosulfonylindole-2-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group under appropriate conditions.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine to facilitate the substitution.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the indole ring.

Major Products Formed

    Substitution Reactions: Products include various substituted indole derivatives depending on the nucleophile used.

    Reduction Reactions: Products include sulfonamides or thiols.

    Oxidation Reactions: Products include oxidized indole derivatives such as indole-2,3-diones.

Scientific Research Applications

3-Chlorosulfonylindole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indole ring structure allows for interactions with various biological receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid ethyl ester: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.

    3-Bromosulfonylindole-2-carboxylic acid ethyl ester: Similar structure but with a bromosulfonyl group, which has different reactivity and biological properties.

    3-Chlorosulfonylindole-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group, affecting its solubility and reactivity.

Uniqueness

3-Chlorosulfonylindole-2-carboxylic acid ethyl ester is unique due to the presence of both the chlorosulfonyl and ethyl ester groups, which confer specific reactivity and biological activity. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

ethyl 3-chlorosulfonyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4S/c1-2-17-11(14)9-10(18(12,15)16)7-5-3-4-6-8(7)13-9/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBJGUGROYHJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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